

5-Methylisoxazol-4-amine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Methylisoxazol-4-amine
hydrochloride

Cat. No.: B1282153

[Get Quote](#)

Technical Guide: 5-Methylisoxazol-4-amine Hydrochloride

This technical guide provides an in-depth overview of **5-Methylisoxazol-4-amine hydrochloride**, a chemical compound relevant to researchers, scientists, and professionals in drug development. This document outlines its core physicochemical properties, experimental protocols for synthesis and analysis, and logical relationships of its chemical data.

Core Physicochemical Data

The fundamental quantitative data for **5-Methylisoxazol-4-amine hydrochloride** and its corresponding free base, 5-Methylisoxazol-4-amine, are summarized below.

Property	5-Methylisoxazol-4-amine hydrochloride	5-Methylisoxazol-4-amine (Free Base)
Molecular Formula	C4H7CIN2O ^{[1][2]}	C4H6N2O ^[3]
Molecular Weight	134.56 g/mol ^{[1][2]}	98.10 g/mol ^[3]
CAS Number	100499-66-9	87988-94-1 ^[3]

Experimental Protocols

Synthesis of Substituted Isoxazoles: A Representative Protocol

The synthesis of isoxazole derivatives often involves the condensation of a β -dicarbonyl compound or its equivalent with hydroxylamine. The following is a representative protocol for the synthesis of a related compound, which can be adapted for the synthesis of 5-methylisoxazol-4-amine derivatives.

Synthesis of Ethyl-5-methylisoxazole-4-carboxylate from Ethyl Acetoacetate

This multi-step process is a common route to producing the isoxazole core structure.

- Formation of Ethyl Ethoxymethyleneacetoacetic Ester:
 - React ethylacetoacetate with triethylorthoformate and acetic anhydride.
 - The reaction is typically carried out at an elevated temperature, for instance, between 75°C to 150°C.
- Formation of the Isoxazole Ring:
 - The resulting ethyl ethoxymethyleneacetoacetic ester is then combined with hydroxylamine sulfate.
 - This reaction is conducted in the presence of a base like sodium acetate.
 - The temperature is maintained at a low range, typically between -20°C to 10°C, to control the reaction's exothermicity.
- Hydrolysis to Carboxylic Acid:
 - The ethyl-5-methylisoxazole-4-carboxylate is hydrolyzed using a strong acid, such as 60% aqueous sulfuric acid.
 - This step is performed at an elevated temperature, for example, between 80°C and 88°C, to facilitate the removal of ethanol.
- Formation of the Amine:

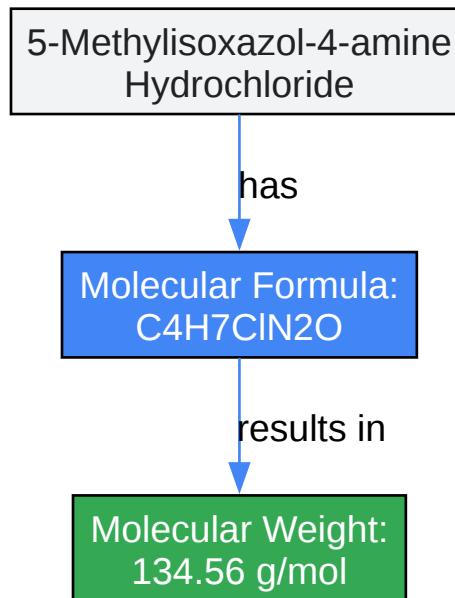
- The resulting 5-methylisoxazole-4-carboxylic acid can then be converted to the corresponding amine through various synthetic routes, such as a Curtius, Hofmann, or Schmidt rearrangement.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of isoxazole derivatives.

- Column: A reverse-phase column, such as a C18 column, is typically used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
- Detection: UV detection at a wavelength where the compound has significant absorbance is used.
- Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.


Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a quick and effective method for monitoring the progress of a chemical reaction.

- Stationary Phase: Silica gel 60 F254 plates are commonly used.
- Mobile Phase: A mixture of solvents is used to achieve adequate separation. For related compounds, a mixture of toluene, acetone, methanol, and ammonia has been shown to be effective.
- Visualization: The separated spots can be visualized under UV light or by using a staining agent.

Logical Relationships

The following diagram illustrates the relationship between the chemical name, its molecular formula, and its resulting molecular weight.

[Click to download full resolution via product page](#)

Figure 1: Relationship between chemical name, formula, and molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. 100499-66-9|5-Methylisoxazol-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 5-Methyl-1,2-oxazol-4-amine | C4H6N2O | CID 13033202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Methylisoxazol-4-amine hydrochloride molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282153#5-methylisoxazol-4-amine-hydrochloride-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com